molecular formula C13H19N3O3S2 B2830088 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797017-41-4

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2830088
CAS No.: 1797017-41-4
M. Wt: 329.43
InChI Key: LRSRBNPQVHCWNS-UHFFFAOYSA-N
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Description

This compound is a chemical derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as having antioxidant activity . The compound has a molecular formula of C15H21NO3S2, an average mass of 327.462 Da, and a monoisotopic mass of 327.096283 Da .


Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexylsulfonyl group attached to an azetidin-1-yl group, and a 4-methyl-1,2,3-thiadiazol-5-yl group attached to a methanone group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the addition of a mixture of triethylamine and chloroacetylchloride with vigorous stirring .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H21NO3S2, an average mass of 327.462 Da, and a monoisotopic mass of 327.096283 Da .

Scientific Research Applications

Neuropharmacological Studies

One significant application of structurally similar compounds to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is in neuropharmacological research. A study by Gravius et al. (2005) examined the effects of novel, highly selective mGlu receptor antagonists, structurally related to the compound , on aversive learning in passive avoidance and fear potentiated startle paradigms. This research provides insights into the roles of mGlu1 and mGlu5 receptors in negatively reinforced learning, potentially contributing to the understanding of memory and learning processes in the brain (Gravius et al., 2005).

Forensic Toxicology

The compound has relevance in forensic toxicology as well. For instance, Saito et al. (2013) conducted a study involving a structurally related compound, analyzing herbal blends found at a crime scene. This research is crucial in understanding the toxicological effects and the distribution of similar compounds in human tissues postmortem. Such studies can provide valuable information for forensic investigations, contributing to the broader field of toxicology and public safety (Saito et al., 2013).

Therapeutic Applications

The compound also shows potential in therapeutic contexts. A study by Rubinstein et al. (2001) on Linezolid, an oxazolidinone antibiotic with structural similarities, highlighted its efficacy, safety, and tolerability in treating nosocomial pneumonia. This study's findings are crucial for developing new and effective treatments for bacterial infections, demonstrating the potential medical applications of related compounds (Rubinstein et al., 2001).

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-9-12(20-15-14-9)13(17)16-7-11(8-16)21(18,19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRBNPQVHCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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